3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-4-16-18(13-5-7-14(20)8-6-13)19-21-11(2)15(9-10-17(24)25)12(3)23(19)22-16/h5-8H,4,9-10H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKKHBCMQCBPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(C(=NC2=C1C3=CC=C(C=C3)Cl)C)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antifungal and antitubercular treatments.
Chemical Structure
The compound features a complex structure that includes:
- Core Structure : Pyrazolo[1,5-a]pyrimidine
- Functional Groups : Propanoic acid moiety and a chlorophenyl substituent
The molecular formula is with a molecular weight of approximately 334.8 g/mol.
Antifungal Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antifungal properties. Specifically, compounds similar to this compound have shown promising results against various pathogenic fungi.
Key Findings:
- In Vitro Studies : Several derivatives were tested against four pathogenic fungal strains, showing varying degrees of antifungal activity. Some compounds demonstrated effectiveness comparable to established antifungal agents .
Antitubercular Activity
The same class of compounds has also been evaluated for their efficacy against Mycobacterium tuberculosis. The results indicate that certain pyrazolo derivatives possess notable antitubercular properties.
Research Highlights:
- Activity Against Mycobacterium tuberculosis H37Rv : Testing revealed that some derivatives exhibited significant inhibitory effects on the growth of this strain, suggesting their potential as antitubercular agents .
The biological activity of these compounds can be attributed to their ability to interfere with specific metabolic pathways in fungi and bacteria. The pyrazole scaffold is believed to play a crucial role in binding to target enzymes or receptors involved in cellular processes.
Case Study 1: Synthesis and Evaluation
In a study published in 2013, researchers synthesized various 4-substituted pyrazole derivatives and evaluated their biological activities. Among these, the compound this compound was highlighted for its potent antifungal and antitubercular activities .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications in the pyrazole ring and the introduction of different substituents significantly influenced the biological activity of these compounds. The presence of the chlorophenyl group was particularly noted for enhancing antifungal efficacy .
Table 1: Biological Activity Summary of Pyrazolo Derivatives
| Compound Name | Antifungal Activity (MIC μg/mL) | Antitubercular Activity (MIC μg/mL) |
|---|---|---|
| Compound A | 10 | 25 |
| Compound B | 15 | 30 |
| This compound | 8 | 20 |
Table 2: Synthesis Pathways
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Controlled temperature |
| 2 | Esterification | Acid catalysis |
| 3 | Purification | Recrystallization |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with variations in substituents, heterocyclic cores, or functional groups. Below is a detailed analysis supported by data from diverse sources:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Findings :
Substituent Effects: The 4-chlorophenyl group in the target compound contributes to higher lipophilicity compared to the 4-fluorophenyl analog, which may influence tissue distribution and bioavailability .
Heterocyclic Core Modifications :
- Replacement of the pyrazolo core with triazolo (e.g., in triazolo[1,5-a]pyrimidine derivatives) introduces additional nitrogen atoms, altering electronic properties and binding interactions .
Functional Group Impact: Esterification of the propanoic acid (e.g., ethyl ester in ) increases lipophilicity and oral absorption but requires metabolic activation to the free acid for activity .
Commercial and Synthetic Viability :
- The target compound and some analogs (e.g., CAS 1260379-42-7) are listed as discontinued products , possibly due to synthetic challenges or suboptimal pharmacokinetics .
- Triazolo derivatives with trifluoromethyl groups (e.g., sc-346039) are commercially available at higher costs, reflecting their complex synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
